trans-Resveratrol-4'-O-D-Glucuronide

Description

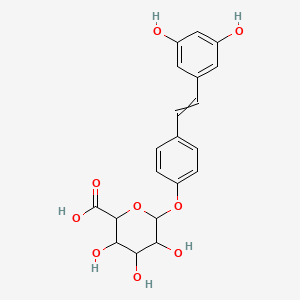

Structure

3D Structure

Properties

CAS No. |

387372-20-5 |

|---|---|

Molecular Formula |

C20H20O9 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |

InChI Key |

CDEBVTGYVFHDMA-OTPOQTMVSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Appearance |

Assay:≥95%A solid |

Synonyms |

4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-Glucopyranosiduronic Acid; Resveratrol 4’-O-Glucuronide; |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of trans-Resveratrol-4'-O-D-Glucuronide In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Resveratrol-4'-O-D-Glucuronide, a primary metabolite of the widely studied polyphenol resveratrol (B1683913), is emerging as a molecule of significant interest in pharmacology and medicine. Following oral administration, resveratrol undergoes extensive first-pass metabolism, leading to high circulating levels of its glucuronide and sulfate (B86663) conjugates, while the concentration of free resveratrol remains low. This has led to the hypothesis that the biological activities attributed to resveratrol in vivo may, in large part, be mediated by its metabolites. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound in vivo, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Introduction

Resveratrol, a naturally occurring stilbenoid found in grapes, berries, and other plants, has garnered considerable attention for its potential health benefits, including anti-inflammatory, antioxidant, cardioprotective, and anticancer properties.[1] However, the therapeutic application of resveratrol is hampered by its low bioavailability due to rapid and extensive metabolism in the intestine and liver.[2] The primary metabolic pathways involve glucuronidation and sulfation, resulting in the formation of various conjugates. Among these, this compound is a major circulating metabolite.[3] Understanding the in vivo biological functions of this metabolite is crucial for elucidating the mechanisms behind resveratrol's health effects and for the development of novel therapeutic strategies. This guide synthesizes the current knowledge on the in vivo role of this compound, focusing on its pharmacokinetics, biological activities, and underlying mechanisms of action.

Metabolism and Pharmacokinetics

Upon oral ingestion, resveratrol is rapidly absorbed and undergoes extensive metabolism. The glucuronidation of resveratrol is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver and intestinal epithelial cells.[4] this compound is one of the two major monoglucuronide metabolites, the other being trans-resveratrol-3-O-D-glucuronide.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize quantitative data on the pharmacokinetics of this compound from in vivo studies. It is important to note that most of the available data are derived from studies where the parent compound, resveratrol, was administered.

Table 1: Plasma Concentrations of this compound after Oral Administration of Resveratrol in Humans

| Dose of Resveratrol | Peak Plasma Concentration (Cmax) of this compound (µM) | Time to Reach Cmax (Tmax) (h) | Reference |

| 25 mg | 2.2 | Not Reported | [2] |

Table 2: Tissue Distribution of this compound in Rats after Intravenous Administration of Resveratrol (20 mg/kg)

| Tissue | Concentration at 0.5 h (nmol/g or nmol/mL) | Concentration at 1 h (nmol/g or nmol/mL) | Concentration at 2 h (nmol/g or nmol/mL) | Concentration at 4 h (nmol/g or nmol/mL) | Reference |

| Kidney | ~150 | ~100 | ~50 | ~20 | [2] |

| Plasma | ~80 | ~50 | ~20 | ~5 | [2] |

| Liver | ~20 | ~15 | ~10 | ~5 | [2] |

| Brain | Not Detected | Not Detected | Not Detected | Not Detected | [2] |

| Heart | ~5 | ~3 | ~2 | ~1 | [2] |

Biological Activities In Vivo

While direct in vivo studies administering isolated this compound are limited, a growing body of evidence from in vitro studies and indirect in vivo observations suggests its involvement in several biological processes.

Anti-inflammatory Effects

Resveratrol is known for its potent anti-inflammatory properties, and its metabolites are thought to contribute to this activity.[1] In vitro studies have shown that resveratrol glucuronides can modulate inflammatory pathways. However, direct in vivo evidence for the anti-inflammatory effects of this compound is still emerging.

Anticancer Activity

The anticancer effects of resveratrol have been extensively studied. Some in vitro research suggests that resveratrol glucuronides, including the 4'-O-glucuronide, can inhibit the growth of cancer cells.[5] One proposed mechanism is the activation of adenosine (B11128) A3 receptors, leading to apoptosis in colon cancer cells.[5][6] It is hypothesized that these metabolites may act as a prodrug, being converted back to resveratrol in target tissues by β-glucuronidases, which are often overexpressed in tumor environments.[7]

Cardiovascular Protection

Resveratrol has been reported to exert protective effects on the cardiovascular system.[8] While the direct effects of this compound on cardiovascular health in vivo have not been extensively investigated, the high circulating levels of this metabolite suggest a potential role. One in vitro study indicated that, unlike resveratrol, its glucuronide metabolites did not significantly affect eNOS activity or nitric oxide release in endothelial cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are summaries of key experimental protocols cited in the literature.

In Vivo Administration of Resveratrol in Animal Models

-

Animal Model: Male Sprague-Dawley rats.

-

Administration Route: Intravenous (i.v.) and oral (p.o.).

-

Dosage: 2, 10, and 20 mg/kg of trans-resveratrol.

-

Sample Collection: Blood samples were collected at various time points over 24 hours.

-

Analytical Method: An integrated pharmacokinetic model was developed using non-linear mixed-effect modeling (NONMEM) to simultaneously model trans-resveratrol and its glucuronide and sulfate conjugates.

Synthesis of this compound

A common method for the synthesis of resveratrol glucuronides involves the Koenigs-Knorr reaction. A simplified protocol is as follows:

-

Protection of Resveratrol: The hydroxyl groups of resveratrol, except for the 4'-OH group, are protected using suitable protecting groups.

-

Glucuronidation: The partially protected resveratrol is reacted with a glucuronic acid donor, such as acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter.

-

Deprotection: The protecting groups on the resveratrol moiety and the glucuronic acid are removed to yield the final product, this compound.[4]

Quantification of this compound in Biological Samples

-

Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2]

-

Sample Preparation: Tissues are homogenized and extracted. Plasma samples are subjected to protein precipitation.

-

Chromatography: Separation is achieved on a C18 column with a gradient elution.

-

Detection: Mass spectrometry is performed in the multiple reaction monitoring (MRM) mode for sensitive and specific quantification. Stable isotope-labeled internal standards are used for accurate quantification.[2]

Signaling Pathways

The biological effects of resveratrol are mediated through its interaction with various cellular signaling pathways. While direct in vivo evidence for the modulation of these pathways by this compound is still largely indirect, the following pathways are considered relevant based on studies with the parent compound.

Diagrams of Signaling Pathways

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans | Semantic Scholar [semanticscholar.org]

- 5. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Trans-Resveratrol-Sulfates and -Glucuronides on Endothelial Nitric Oxide Synthase Activity, Nitric Oxide Release and Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Transformation of Trans-Resveratrol: A Deep Dive into 4'-O-D-Glucuronide Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of trans-resveratrol, with a specific focus on its conversion to the major metabolite, 4'-O-D-Glucuronide. Understanding the pharmacokinetics and metabolic pathways of trans-resveratrol is crucial for the development of novel therapeutics and for interpreting the results of preclinical and clinical studies. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic processes involved.

Introduction to Trans-Resveratrol Metabolism

trans-Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts.[1] It has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties.[1][2] However, the therapeutic efficacy of trans-resveratrol is significantly influenced by its extensive first-pass metabolism in the intestine and liver, which results in low bioavailability of the parent compound.[3][4]

Upon oral administration, trans-resveratrol is rapidly absorbed and metabolized into various conjugates, primarily glucuronides and sulfates.[1][5] Among these, trans-resveratrol-4'-O-D-glucuronide is one of the major circulating metabolites in both humans and animal models.[2][6] The biotransformation is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes responsible for the glucuronidation of numerous xenobiotics and endogenous compounds.[6][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for trans-resveratrol and its 4'-O-D-glucuronide metabolite from various in vivo studies. These values highlight the rapid metabolism and clearance of the parent compound and the predominance of its conjugated forms in systemic circulation.

Table 1: Pharmacokinetic Parameters of trans-Resveratrol and its Glucuronide Metabolites in Rats

| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| trans-Resveratrol | 20 mg/kg (p.o.) | 25.7 ± 8.5 | 0.25 | 38.8 ± 10.1 | [8] |

| trans-Resveratrol-glucuronide | 20 mg/kg (p.o.) | 2048 ± 345 | 0.5 | 5873 ± 987 | [8] |

| trans-Resveratrol | 15 mg/kg (i.v.) | - | - | - | [9] |

| trans-Resveratrol-glucuronide | 15 mg/kg (i.v.) | - | - | - | [9] |

Table 2: Pharmacokinetic Parameters of trans-Resveratrol and its Metabolites in Humans

| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| trans-Resveratrol | 1 g (single oral dose) | < 5 | 1.5 | - | [10] |

| Total Resveratrol (B1683913) Metabolites | 1 g (single oral dose) | 491 ± 90 | 1.5 | - | [11] |

| trans-Resveratrol | 500 mg tablet (oral) | 27.7 ± 25.8 | 1.3 ± 0.7 | 78.7 ± 70.8 | [4] |

| Total Resveratrol Glucuronides | 500 mg tablet (oral) | 365.1 ± 149.7 | 1.8 ± 1.1 | 1483.2 ± 504.4 | [4] |

Table 3: In Vitro Enzyme Kinetics of trans-Resveratrol Glucuronidation

| Enzyme Source | Metabolite | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Human Liver Microsomes | Resveratrol-4'-O-glucuronide | 365 | - | [2] |

| Human Intestinal Microsomes | Resveratrol-4'-O-glucuronide | - | 8.9 ± 0.14 | [6] |

| Recombinant Human UGT1A9 | Resveratrol-4'-O-glucuronide | - | - | [6][7] |

| Human Liver Microsomes | Total Resveratrol Glucuronide | 150 ± 90 | 1.3 ± 0.3 | [12] |

Metabolic Pathways and Cellular Transport

The in vivo metabolism of trans-resveratrol to 4'-O-D-glucuronide is a multi-step process involving intestinal and hepatic enzymes, as well as cellular transporters.

Glucuronidation Pathway

The primary pathway for the formation of 4'-O-D-glucuronide involves the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the 4'-hydroxyl group of trans-resveratrol. This reaction is predominantly catalyzed by the UGT1A9 isoform in the liver and intestines.[2][6][7] UGT1A1 also contributes to the formation of the 3-O-glucuronide isomer.[2][7]

Caption: Glucuronidation of trans-resveratrol to 4'-O-D-glucuronide catalyzed by UGT1A9.

Cellular Uptake and Efflux

The absorption of trans-resveratrol in the intestine is thought to occur via passive diffusion and potentially through membrane transporters.[1][13] Once inside the enterocytes or hepatocytes, it undergoes glucuronidation. The resulting glucuronide conjugates are then actively transported out of the cell by efflux pumps such as Multidrug Resistance-Associated Protein 2 (MRP2), MRP4, and Breast Cancer Resistance Protein (BCRP).[11][13][14] This efflux can occur at both the apical (into the intestinal lumen) and basolateral (into the bloodstream) membranes of the enterocytes.[3]

Caption: Cellular uptake and efflux of trans-resveratrol and its glucuronide in an enterocyte.

Experimental Protocols

The quantification of trans-resveratrol and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.

Sample Preparation from Plasma

-

Protein Precipitation: To a 100 µL plasma sample, add 200 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Injection: Inject a specific volume (e.g., 10-20 µL) into the HPLC system.

HPLC-UV Method for Quantification

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., Waters Atlantis C18, 3 µm) is commonly used.[10]

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 5.0).

-

Solvent B: Methanol or acetonitrile, often with a small percentage of propan-2-ol.[10][15]

-

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: UV detection is performed at a wavelength of approximately 325 nm.[10]

-

Quantification: Calibration curves are generated using standards of known concentrations of trans-resveratrol and its glucuronide metabolites.[15]

LC-MS/MS for Enhanced Sensitivity and Specificity

For more sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[16][17]

-

Chromatography: Similar HPLC conditions as described above are used to separate the analytes.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for resveratrol and its conjugates.[17]

-

Mass Spectrometry: A triple quadrupole or an Orbitrap mass spectrometer can be used.[16]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte.

-

Internal Standards: Deuterated analogs of resveratrol and its metabolites (e.g., this compound-d4) are often used as internal standards to improve accuracy and precision.[18]

Caption: General workflow for the analysis of trans-resveratrol and its metabolites in plasma.

Conclusion

The in vivo metabolism of trans-resveratrol is a rapid and efficient process that significantly impacts its bioavailability and potential therapeutic effects. The formation of 4'-O-D-glucuronide, primarily mediated by UGT1A9, is a key metabolic pathway. A thorough understanding of the pharmacokinetics, enzymatic processes, and analytical methodologies is paramount for researchers and drug development professionals working with this promising natural compound. Future research should continue to explore the biological activities of the glucuronide metabolites themselves, as they may contribute to the overall pharmacological profile of trans-resveratrol.

References

- 1. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioperine.jp [bioperine.jp]

- 6. Resveratrol (trans-resveratrol, 3,5,4'-trihydroxy-trans-stilbene) glucuronidation exhibits atypical enzyme kinetics in various protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetic modeling of trans-resveratrol and its glucuronide and sulfate conjugates after oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of trans-resveratrol and its metabolites in rat plasma and tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucuronidation of resveratrol, a natural product present in grape and wine, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular uptake and efflux of trans-piceid and its aglycone trans-resveratrol on the apical membrane of human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efflux Transport Characterization of Resveratrol Glucuronides in UDP-Glucuronosyltransferase 1A1 Transfected HeLa Cells: Application of a Cellular Pharmacokinetic Model to Decipher the Contribution of Multidrug Resistance-Associated Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of trans-resveratrol and its metabolites in human plasma using ultra-high performance liquid chromatography tandem quadrupole-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical method development for synthesized conjugated metabolites of trans-resveratrol, and application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

Cellular Uptake and Transport of trans-Resveratrol-4'-O-D-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Resveratrol, a naturally occurring polyphenol found in various plants, has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical utility is often hampered by low bioavailability due to rapid and extensive metabolism in the intestine and liver. The primary metabolic pathways involve glucuronidation and sulfation, leading to the formation of various metabolites. Among these, trans-resveratrol-4'-O-D-glucuronide is a major circulating metabolite in humans. Understanding the cellular uptake and transport of this glucuronide is crucial for elucidating its biological activities and for the development of strategies to enhance the therapeutic potential of resveratrol (B1683913). This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and transport mechanisms of this compound, including quantitative data, experimental protocols, and visual representations of the key pathways.

Data Presentation: Quantitative Insights into Transport and Metabolism

The following tables summarize the key quantitative data related to the transport and metabolism of this compound and its parent compound, resveratrol.

Table 1: Michaelis-Menten Kinetics of Resveratrol Metabolite Efflux in Caco-2 Cells

| Metabolite | Efflux Direction | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| Resveratrol-4'-O-glucuronide (M1) | Basolateral | Not specified | Not specified | [1] |

| Resveratrol-3-O-glucuronide (M2) | Basolateral | Not specified | Not specified | [1] |

| Note: The study indicates that the efflux of both glucuronides followed Michaelis-Menten kinetics, favoring basolateral efflux, but does not provide specific Km and Vmax values in the abstract. |

Table 2: Kinetic Parameters of Resveratrol Glucuronidation

| Enzyme Source | Metabolite Formed | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Human Liver Microsomes | Resveratrol-3-O-glucuronide | - | 7.4 ± 0.25 | [2] |

| Human Intestinal Microsomes | Resveratrol-3-O-glucuronide | - | 12.2 ± 0.34 | [2] |

| Human Liver Microsomes | Resveratrol-4'-O-glucuronide | - | 0.45 ± 0.01 | [2] |

| Human Intestinal Microsomes | Resveratrol-4'-O-glucuronide | - | 8.9 ± 0.14 | [2] |

| UGT1A1 | Resveratrol-3-O-glucuronide | 149 | - | [3] |

| UGT1A9 | Resveratrol-4'-O-glucuronide | 365 | - | [3] |

| Note: Atypical kinetics were observed for resveratrol glucuronidation in many cases, making precise Km and Vmax estimations challenging.[2] |

Table 3: Transporter Involvement in the Efflux of Resveratrol Glucuronides

| Transporter | Cell Line | Effect of Inhibition/Silencing | Contribution to Efflux | Reference |

| MRP4 | HeLa1A1 | Reduced excretion, increased intracellular levels | 43%-46% of total glucuronide excretion | [4] |

| MRP2 | Caco-2 | Presumed to mediate apical export at low concentrations | - | [5] |

| BCRP | Rat Jejunum | Inhibition reduced glucuronide efflux | Involved in apical efflux | [6][7] |

| MRP3 | Caco-2 | Possibly involved in basolateral export at high concentrations | - | [5] |

Table 4: Interaction of Resveratrol and its Metabolites with OATP Transporters

| Compound | Transporter | Transport Observed | Reference |

| trans-Resveratrol | OATP1B1, OATP1B3, OATP2B1 | Yes | [8][9] |

| trans-Resveratrol-4'-O-glucuronide | OATP1B1, OATP1B3, OATP2B1 | No affinity | [8][9] |

| trans-Resveratrol-3-O-glucuronide | OATP1B1, OATP1B3, OATP2B1 | No affinity | [8][9] |

Experimental Protocols

This section outlines the generalized methodologies for key experiments cited in the literature for studying the cellular uptake and transport of resveratrol and its metabolites.

Caco-2 Cell Culture and Transport Assay

This protocol is fundamental for studying intestinal absorption and efflux of xenobiotics.

-

Cell Culture:

-

The human colon adenocarcinoma cell line Caco-2 is maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM glutamine, and antibiotics (e.g., 150 µg/ml gentamicin).

-

Cells are cultured in a humidified atmosphere of 5% CO2 at 37°C.

-

For transport studies, Caco-2 cells are seeded on polycarbonate filter inserts (e.g., Transwell®, 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.

-

The cells are cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a volt/ohmmeter. Monolayers with TEER values exceeding 300 Ω/cm2 are typically used for experiments.

-

-

Transport and Metabolism Studies:

-

The Caco-2 monolayers are washed twice with a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), and equilibrated for 30 minutes.

-

The test compound (trans-resveratrol) is dissolved in a vehicle like DMSO (final concentration <0.5%) and then diluted in HBSS to the desired concentrations (e.g., 10-200 µM).[1]

-

The dosing solution is added to either the apical (0.5 ml) or basolateral (1.5 ml) chamber, with fresh HBSS in the corresponding receiver chamber.

-

Samples are collected from both chambers at various time points (e.g., 1, 3, and 5 hours) for analysis.

-

After the transport experiment, the cells can be lysed (e.g., by freeze-thawing) to determine the intracellular concentration of the compound and its metabolites.

-

Analysis of resveratrol and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[1]

-

Transporter Inhibition Studies

To identify the specific transporters involved, inhibitors are used in conjunction with the transport assays.

-

Protocol:

-

The transport experiment is conducted as described above.

-

In a parallel set of experiments, a known inhibitor of a specific transporter is pre-incubated with the Caco-2 monolayers before adding the test compound.

-

For example, MK-571 is used as an inhibitor of Multidrug Resistance-Associated Proteins (MRPs).[4][10]

-

The transport of the test compound in the presence and absence of the inhibitor is compared. A significant change in transport rates suggests the involvement of the targeted transporter.

-

OATP-Mediated Uptake Assay in Transfected Cells

This method is used to assess the role of specific uptake transporters.

-

Cell Lines:

-

Uptake Experiment:

-

Cells are seeded in multi-well plates and grown to confluence.

-

On the day of the experiment, cells are washed with a suitable buffer.

-

The test compound (this compound) is added to the cells, and incubation is carried out for a short period (e.g., 1-5 minutes) at 37°C.

-

Uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular concentration of the compound is quantified.

-

The uptake in the OATP-expressing cells is compared to the uptake in the wild-type cells. A significantly higher uptake in the transfected cells indicates that the compound is a substrate for that OATP.[8][9]

-

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the cellular handling of this compound.

Caption: Intestinal metabolism and transport of resveratrol.

References

- 1. Increased transport of resveratrol across monolayers of the human intestinal Caco-2 cells is mediated by inhibition and saturation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resveratrol (trans-resveratrol, 3,5,4'-trihydroxy-trans-stilbene) glucuronidation exhibits atypical enzyme kinetics in various protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efflux Transport Characterization of Resveratrol Glucuronides in UDP-Glucuronosyltransferase 1A1 Transfected HeLa Cells: Application of a Cellular Pharmacokinetic Model to Decipher the Contribution of Multidrug Resistance-Associated Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multidrug Resistance Proteins Restrain the Intestinal Absorption of trans-Resveratrol in Rats - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]

- 7. ovid.com [ovid.com]

- 8. Resveratrol and its major sulfated conjugates are substrates of organic anion transporting polypeptides (OATPs): impact on growth of ZR-75-1 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Transport and Uptake of Resveratrol Mediated via Glucose Transporter 1 and Its Antioxidant Effect in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Signaling Pathways Modulated by trans-Resveratrol-4'-O-D-Glucuronide: A Technical Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Resveratrol, a naturally occurring polyphenol found in grapes, berries, and red wine, has garnered significant attention for its wide range of biological activities, including antioxidant, anti-inflammatory, and chemopreventive properties.[1] However, following oral administration, resveratrol (B1683913) undergoes rapid and extensive phase II metabolism in the intestine and liver, leading to low bioavailability of the parent compound.[2][3] The primary metabolites formed are glucuronide and sulfate (B86663) conjugates, with trans-Resveratrol-4'-O-D-Glucuronide (R4G) being one of the most abundant forms found in plasma.[3][4]

Historically, these metabolites were often considered inactive waste products. However, emerging evidence suggests that they possess their own distinct biological activities and may contribute significantly to the therapeutic effects attributed to resveratrol. This technical guide provides a comprehensive overview of the known signaling pathways directly modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Metabolism: Formation of this compound

The biotransformation of trans-resveratrol to its glucuronidated form is a critical step influencing its systemic effects. The conjugation of glucuronic acid to the 4'-hydroxyl group of resveratrol is catalyzed predominantly by the UDP-glucuronosyltransferase (UGT) isoform UGT1A9, which is present in both the liver and intestine.[1][4] This metabolic conversion enhances the water solubility of resveratrol, facilitating its circulation and eventual elimination.[3]

Modulated Signaling Pathways and Cellular Effects

Current research has identified several signaling pathways and cellular processes that are directly affected by this compound.

A3 Adenosine (B11128) Receptor Signaling in Colon Cancer Cells

One of the most well-defined mechanisms of R4G is its anti-proliferative effect on colon cancer cells. Studies have shown that R4G inhibits the growth of various colon cancer cell lines, including Caco-2 and CCL-228.[5] This effect is mediated through the activation of the A3 adenosine receptor (A3AR).[5] Activation of A3AR by R4G initiates a downstream signaling cascade that leads to a reduction in the expression of Cyclin D1, a key protein for cell cycle progression.[5] The depletion of Cyclin D1 results in cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation and promoting apoptosis.[5] This inhibitory effect on cell growth was reversed by the application of an A3AR antagonist, confirming the receptor's critical role in this pathway.[5]

Modulation of SIRT1 and Chemokine Expression in Macrophages

This compound also exhibits immunomodulatory properties by influencing gene expression in immune cells. In a model using lipopolysaccharide (LPS)-activated U-937 macrophages, physiologically relevant concentrations of R4G were shown to upregulate the mRNA expression of Sirtuin-1 (SIRT1).[6] SIRT1 is a NAD-dependent deacetylase that plays a crucial role in regulating inflammation, cellular metabolism, and stress responses.[7]

In the same study, R4G differentially regulated the expression of chemokines, which are signaling proteins involved in immune cell trafficking. Specifically, it increased the mRNA levels of Macrophage Inflammatory Protein-1 beta (MIP-1b) while decreasing the surface protein expression of C-X-C Motif Chemokine Receptor 2 (CXCR2).[6] This suggests that R4G can selectively modulate the inflammatory and chemotactic responses of macrophages.

Data Presentation: Quantitative Effects

The following tables summarize the quantitative data from key studies on the biological effects of this compound.

Table 1: Anti-proliferative Activity in Colon Cancer Cells

| Cell Line | Assay | Endpoint | Value (μM) | Reference |

|---|

| Caco-2, HCT-116, CCL-228 | Neutral Red / MTT | IC₅₀ | 9.8 - 31 |[5] |

Table 2: Immunomodulatory Effects on U-937 Macrophages (at 1 µM concentration)

| Target | Effect | Quantitative Change | Reference |

|---|---|---|---|

| SIRT1 | mRNA Upregulation | +22.8 ± 16.9% | [6] |

| MIP-1b | mRNA Upregulation | +24.5 ± 14.8% | [6] |

| CXCR2 | Surface Protein Downregulation | -15.2 ± 5.99% |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Cell Proliferation Inhibition Assay (MTT/WST-1 Method)

This assay is used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

-

Cell Seeding: Cancer cell lines (e.g., Caco-2, HCT-116) are seeded into 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere for 24 hours.[9]

-

Compound Treatment: A dilution series of this compound (e.g., 0.1 nM to 100 µM) is prepared in culture medium. The medium from the cells is replaced with the medium containing the test compound or a vehicle control (e.g., DMSO).[9]

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.[9]

-

Reagent Addition: An MTT or WST-1 reagent is added to each well. Metabolically active cells reduce the tetrazolium salt in the reagent to a colored formazan (B1609692) product.[8]

-

Measurement: After a 1-4 hour incubation with the reagent, the absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).[9]

-

Data Analysis: Background absorbance is subtracted, and data are normalized to the vehicle control wells. The percentage of cell growth inhibition is plotted against the compound concentration to determine the IC₅₀ value.[8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfated and Glucuronated trans-Resveratrol Metabolites Regulate Chemokines and Sirtuin-1 Expression in U-937 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

Pharmacokinetics and bioavailability of trans-Resveratrol-4'-O-D-Glucuronide

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of trans-Resveratrol-4'-O-D-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Resveratrol (3,5,4′-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] However, the clinical application of resveratrol (B1683913) is hindered by its low oral bioavailability, which is a result of rapid and extensive metabolism in the body.[1][2][4][5][6] Upon oral ingestion, resveratrol is subject to significant first-pass metabolism in the intestines and liver, leading to the formation of various conjugates.

The predominant metabolites are glucuronides and sulfates.[1][5][6][7][8] Among these, this compound is a major circulating metabolite found in plasma at concentrations significantly exceeding that of the parent compound.[5][8][9] Understanding the pharmacokinetics, bioavailability, and biological activity of this specific glucuronide is therefore critical for evaluating the in vivo efficacy of resveratrol and for the development of related therapeutic agents. This guide provides a comprehensive overview of the current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Metabolism and Formation

Following oral administration, approximately 75% of a resveratrol dose is absorbed; however, its systemic bioavailability as free resveratrol is less than 1%.[5][6] This discrepancy is due to extensive phase II metabolism. The process begins in the enterocytes of the small intestine and continues in the liver.[5][10][11]

The glucuronidation of resveratrol is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, two primary monoglucuronides are formed: resveratrol-3-O-glucuronide and resveratrol-4'-O-glucuronide.[9][11] The formation of resveratrol-3-O-glucuronide is predominantly catalyzed by the UGT1A1 isoform, while the formation of This compound is mainly attributed to the UGT1A9 isoform.[11][12] Studies have shown that intestinal microsomes can form these glucuronides at levels up to 10-fold higher than liver microsomes, highlighting the critical role of the intestine in resveratrol's first-pass metabolism.[11]

Caption: Metabolic conversion of trans-resveratrol to its 4'-O-glucuronide metabolite.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of resveratrol is characterized by rapid absorption and even more rapid metabolism and elimination.

-

Absorption and Bioavailability : While resveratrol is readily absorbed, it is primarily absorbed and enters the circulation as its glucuronide and sulfate (B86663) conjugates.[5][10] The bioavailability of the parent compound is extremely low, but the metabolites, including this compound, achieve significant plasma concentrations.[1][5][13] In fact, peak plasma levels of resveratrol glucuronides can be three- to eightfold higher than that of free resveratrol.[14]

-

Distribution : In circulation, resveratrol and its metabolites bind to plasma proteins, such as albumin and lipoproteins, which influences their distribution throughout the body.[1][15] An important aspect of their disposition is the potential for deconjugation by enzymes like β-glucuronidase in various tissues.[1][6] This process can regenerate free resveratrol at the target site, suggesting that the glucuronide metabolites may act as a circulating reservoir of the active compound.[1][16]

-

Elimination : The conjugated metabolites are the primary forms of resveratrol eliminated from the body, mainly through urine.[1][17]

-

Biological Activity : Emerging evidence suggests that this compound is not merely an inactive metabolite. Studies have shown it may possess its own biological activities, including the ability to inhibit the growth of certain cancer cells and reduce DNA damage.[12][13][18] For example, it has been shown to exhibit anti-hepatocellular carcinoma effects by inducing apoptosis through the JNK and ERK signaling pathways.[19]

Quantitative Data

The following tables summarize key pharmacokinetic parameters for resveratrol and its glucuronide metabolites from studies in humans and rats, illustrating the substantially higher systemic exposure of the conjugated forms.

Table 1: Pharmacokinetic Parameters in Humans Following Single Oral Dose of Resveratrol

| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

|---|---|---|---|---|---|

| Resveratrol | 500 mg | 71.2 ± 42.4 | - | 179.1 ± 79.1 | [5] |

| Glucuronated Resveratrol | 500 mg | 4083.9 ± 1704.4 | - | 39732.4 ± 16145.6 | [5] |

| Resveratrol | 5 g | ~539 | 1.5 | - | [14] |

| Resveratrol-4'-O-glucuronide | 5 g | ~2770 (10.2 µM) | ~1.5 | - | [13] |

| Total Resveratrol Metabolites | 25 mg | ~400-500 | 0.5 - 2 | - |[1] |

Table 2: Pharmacokinetic Parameters in Rats Following Oral Administration of Resveratrol

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

|---|---|---|---|---|---|

| Resveratrol | 50 | 114 ± 19 | 0.8 ± 0.3 | 243 ± 35 | [4] |

| Resveratrol Glucuronide | 50 | 1206 ± 288 | 1.1 ± 0.6 | 4511 ± 1177 | [4] |

| Resveratrol | 150 | 338 ± 127 | 0.9 ± 0.4 | 896 ± 404 | [4] |

| Resveratrol Glucuronide | 150 | 3855 ± 1251 | 1.9 ± 1.1 | 18520 ± 6097 |[4] |

Experimental Protocols

Accurate quantification and study of this compound require robust and sensitive analytical methods.

Protocol 1: Quantification of this compound in Plasma via LC-MS/MS

This method is the standard for pharmacokinetic studies due to its high sensitivity and selectivity.[20][21][22]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add an internal standard (e.g., trans-resveratrol-d4).[8]

-

Add 1 mL of a cold acetonitrile-methanol (1:1, v/v) solution to precipitate proteins.[20]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[22]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol/water mixture) for analysis.[20]

-

-

Chromatographic Separation (HPLC):

-

Column: C18 reversed-phase column (e.g., 30 x 2.0 mm).[20]

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile (B52724).[20]

-

Flow Rate: 0.25 mL/min.[20]

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

-

-

Detection (Tandem Mass Spectrometry):

-

Ion Source: Turbo ion spray, operated in negative ion mode.[8][20]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: For this compound, the characteristic transition is from the precursor ion m/z 403 to the product ion m/z 227.[8]

-

Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in the plasma samples.[20]

-

Caption: Workflow for the bioanalytical quantification of resveratrol glucuronide in plasma.

Protocol 2: In Vitro Glucuronidation Assay Using Human Liver Microsomes

This assay is used to study the formation kinetics of resveratrol glucuronides and to screen for potential drug-drug interactions.[11][23]

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine human liver microsomes (HLM), a reaction buffer (e.g., potassium phosphate (B84403) buffer), and a solution of trans-resveratrol.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding the cofactor uridine-5'-diphosphoglucuronic acid (UDPGA).[24]

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a cold stop solution, typically acetonitrile or methanol, to precipitate the microsomal proteins.[7]

-

-

Sample Processing and Analysis:

-

Centrifuge the mixture to pellet the proteins.

-

Analyze the supernatant for the formation of this compound using the LC-MS/MS method described in Protocol 1.

-

Signaling Pathway Visualization

This compound has been shown to induce apoptosis in human hepatocellular carcinoma cells (SMMC-7721) through the activation of the JNK and ERK pathways, leading to the activation of downstream caspases.[19]

Caption: Proposed signaling pathway for RESG-induced apoptosis in cancer cells.[19]

Conclusion

The pharmacokinetic profile of resveratrol is dominated by its extensive and rapid conversion to glucuronide and sulfate conjugates. This compound is a principal metabolite with systemic exposure that far surpasses the parent compound. While this extensive metabolism severely limits the bioavailability of free resveratrol, the glucuronide conjugate should not be dismissed as inactive. It serves as a stable, circulating reservoir that can be converted back to resveratrol in target tissues and may also exert its own distinct biological effects. For researchers and drug development professionals, future strategies should focus on understanding the tissue-specific deconjugation of resveratrol glucuronides, further characterizing their intrinsic pharmacological activities, and developing novel delivery systems to enhance the therapeutic potential of resveratrol by modulating its metabolic fate.

References

- 1. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristics, Biological Properties and Analytical Methods of Trans-Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human, rat, and mouse metabolism of resveratrol - ProQuest [proquest.com]

- 8. Trans-Resveratrol Oral Bioavailability in Humans Using LipiSperse™ Dispersion Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resveratrol is absorbed in the small intestine as resveratrol glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resveratrol 4′-O-glucuronide, 387372-20-5, High-Quality, SMB00956, Sigma-Aldrich [sigmaaldrich.com]

- 13. Resveratrol-3-O-glucuronide and resveratrol-4′-O-glucuronide reduce DNA strand breakage but not apoptosis in Jurkat T cells treated with camptothecin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioperine.jp [bioperine.jp]

- 15. Transport of resveratrol, a cancer chemopreventive agent, to cellular targets: plasmatic protein binding and cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Endothelial Cells Deconjugate Resveratrol Metabolites to Free Resveratrol: A Possible Role in Tissue Factor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of Trans-Resveratrol-Sulfates and -Glucuronides on Endothelial Nitric Oxide Synthase Activity, Nitric Oxide Release and Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resveratrol-4-O-D-(2'-galloyl)-glucopyranoside isolated from Polygonum cuspidatum exhibits anti-hepatocellular carcinoma viability by inducing apoptosis via the JNK and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical method development for synthesized conjugated metabolites of trans-resveratrol, and application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Resveratrol glucuronidation in vitro: potential implications of inhibition by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Glucuronidation of resveratrol, a natural product present in grape and wine, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of trans-Resveratrol-4'-O-D-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Resveratrol, a well-studied polyphenolic compound found in various plants, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects. Following oral administration, resveratrol (B1683913) undergoes extensive metabolism in the intestine and liver, leading to the formation of various metabolites, predominantly glucuronide and sulfate (B86663) conjugates.[1][2][3] Among these, trans-Resveratrol-4'-O-D-Glucuronide is a major circulating metabolite.[4] While the biological activities of resveratrol have been extensively documented, the therapeutic potential of its metabolites is an area of growing interest. This technical guide provides an in-depth overview of the known and potential anti-inflammatory properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. It is important to note that direct research on the anti-inflammatory properties of this compound is still emerging, and much of our understanding is extrapolated from studies on the parent compound, resveratrol, and other related glucuronide metabolites.

Putative Anti-inflammatory Mechanisms of Action

The anti-inflammatory effects of resveratrol are multi-faceted, involving the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators.[2][3] It is hypothesized that this compound may share some of these mechanisms.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5][6] Resveratrol has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[7][8] This, in turn, blocks the nuclear translocation of the active NF-κB p65 subunit.[7] It is plausible that this compound also exerts its anti-inflammatory effects through the modulation of this pivotal pathway. Studies on resveratrol have demonstrated its ability to suppress NF-κB activation induced by various stimuli, including lipopolysaccharide (LPS).[7][9]

Attenuation of Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 (PGE2) Production

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, potent mediators of inflammation and pain.[5] Resveratrol has been reported to inhibit COX-2 expression and activity, thereby reducing the production of Prostaglandin E2 (PGE2).[5][10][11] While some studies suggest that resveratrol's effect on COX-2 is non-selective, others indicate a more complex interaction.[5][12] The ability of this compound to modulate the COX-2 pathway remains to be fully elucidated, though studies on resveratrol-3-O-glucuronide showed weak activity.[13]

Suppression of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator.[14] Resveratrol has been shown to inhibit the expression of iNOS in various cell types, often in response to pro-inflammatory stimuli like LPS.[1][14] This inhibition is frequently linked to the suppression of the NF-κB pathway.[14] A study on oxyresveratrol (B150227) and its glucuronide metabolites demonstrated a reduction in nitric oxide production in LPS-stimulated macrophages, suggesting a similar potential for resveratrol's glucuronides.[15]

Modulation of Pro-inflammatory Cytokine Production

Resveratrol is known to suppress the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][16][17] This inhibitory effect is often a downstream consequence of its action on signaling pathways like NF-κB and MAPKs.[3][7] The potential of this compound to modulate cytokine release is supported by findings that other stilbene (B7821643) glucuronides can decrease the production of TNF-α and IL-1β.[15]

Quantitative Data on Anti-inflammatory Effects

Direct quantitative data on the anti-inflammatory activity of this compound is limited. The following table summarizes relevant data from studies on resveratrol and its metabolites to provide a comparative context.

| Compound/Metabolite | Target/Assay | Cell/System | Concentration/Dose | Observed Effect | Citation |

| Resveratrol | PGE2 Production | LPS-activated primary rat microglia | 1-10 µM | Dose-dependent inhibition | [18] |

| NO Production | LPS-stimulated RAW264.7 cells | Dose-dependent | Inhibition of NO production | [7] | |

| IL-6 Secretion | LPS-stimulated RAW264.7 cells | Dose-dependent | Inhibition of IL-6 secretion | [7] | |

| TNF-α, IL-1β, IL-6 | Diabetic rats with renal ischemia/reperfusion | 10 mg/kg/day | Significant reduction in protein expression | [19] | |

| Oxyresveratrol Glucuronides | NO, TNF-α, IL-1β | LPS-stimulated macrophages | Not specified | Decreased production | [15] |

| This compound | eNOS activity, NO release | Endothelial EA.hy926 cells | 1-100 µM | No significant effect | [13] |

| Intracellular ROS levels | Endothelial EA.hy926 cells | 1-100 µM | No significant effect | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

Cell Culture and Induction of Inflammation

-

Cell Line: Murine macrophage cell line RAW 264.7 is frequently used.[7][9]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is a common inducer of inflammation. A typical concentration used is 1 µg/mL.[9]

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of LPS.[9]

Measurement of Nitric Oxide (NO) Production

-

Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve of sodium nitrite.

-

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6)

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Use commercially available ELISA kits for the specific cytokines (e.g., mouse TNF-α and IL-6).

-

Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate cytokine concentrations based on a standard curve.

-

Western Blot Analysis for NF-κB and COX-2

-

Objective: To determine the protein expression levels of key inflammatory mediators.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-IκBα, anti-COX-2, and a loading control like anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Proposed inhibition of the NF-κB signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Resveratrol directly targets COX-2 to inhibit carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resveratrol suppresses hyperglycemia-induced activation of NF-κB and AP-1 via c-Jun and RelA gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling cascades of TLR4-NF-κB/MAPKs/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inhibitory effect of resveratrol on COX-2 expression in human colorectal cancer: a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resveratrol is a peroxidase-mediated inactivator of COX-1 but not COX-2: a mechanistic approach to the design of COX-1 selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Trans-Resveratrol-Sulfates and -Glucuronides on Endothelial Nitric Oxide Synthase Activity, Nitric Oxide Release and Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resveratrol inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in beta-amyloid-treated C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulatory Effect of Resveratrol on Inflammation Induced by Lipopolysaccharides via Reprograming Intestinal Microbes and Ameliorating Serum Metabolism Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Resveratrol potently reduces prostaglandin E2 production and free radical formation in lipopolysaccharide-activated primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resveratrol inhibits TNF-α-induced inflammation to protect against renal ischemia/reperfusion injury in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of UGT1A9 in the Glucuronidation of trans-Resveratrol

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal role of UDP-glucuronosyltransferase 1A9 (UGT1A9) in the metabolic transformation of trans-resveratrol into its major metabolite, trans-resveratrol-4'-O-D-glucuronide. Understanding this specific metabolic pathway is critical for accurately predicting the bioavailability, pharmacokinetics, and potential drug-drug interactions of resveratrol (B1683913), a compound of significant interest for its therapeutic properties.

Executive Summary

trans-Resveratrol, a naturally occurring polyphenol, undergoes extensive first-pass metabolism, primarily through glucuronidation, which significantly limits its systemic bioavailability. The formation of two primary monoglucuronides, resveratrol-3-O-glucuronide (R3G) and resveratrol-4'-O-glucuronide (R4'G), is catalyzed by various UGT isoforms. Emerging evidence strongly indicates that UGT1A9 is the predominant enzyme responsible for the specific and efficient catalysis of R4'G formation. This guide synthesizes the current knowledge on the enzymatic kinetics, experimental methodologies for assessment, and the metabolic pathway governed by UGT1A9.

Enzymatic Glucuronidation Pathway of trans-Resveratrol

The biotransformation of trans-resveratrol to its glucuronide conjugates is a critical step in its metabolism and subsequent elimination. UGT enzymes, a superfamily of phase II metabolizing enzymes, catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to an acceptor group on the substrate. In the case of trans-resveratrol, the hydroxyl groups at the 3 and 4' positions are the primary sites for glucuronidation.

Quantitative Analysis of UGT1A9-Mediated Glucuronidation

Multiple in vitro studies utilizing human liver microsomes (HLM), human intestinal microsomes (HIM), and recombinant human UGT isoforms have consistently demonstrated the prominent role of UGT1A9 in the formation of resveratrol-4'-O-glucuronide.[1][2] While other UGTs like UGT1A1 contribute to the formation of resveratrol-3-O-glucuronide, UGT1A9 exhibits the highest activity for the 4' position.[3] The kinetics of this reaction, however, often deviate from the classic Michaelis-Menten model, with some studies reporting a Hill kinetic profile for R4'G formation by UGT1A9.[1][4]

| Enzyme Source | Substrate | Kinetic Model | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Recombinant UGT1A9 | trans-Resveratrol | Hill | - | - | [1] |

| Recombinant UGT1A9 | trans-Resveratrol | Michaelis-Menten | 365 | - | [2][5] |

| Recombinant UGT1A9 | cis-Resveratrol | Michaelis-Menten | 537.8 ± 67.8 | 0.33 ± 0.015 | [6] |

Table 1: Comparative Kinetic Parameters for Resveratrol Glucuronidation by UGT1A9. Note: Dashes indicate that the specific value was not provided in the cited source, which instead described the kinetic profile.

Experimental Protocols for Assessing UGT1A9 Activity

The characterization of UGT1A9's role in resveratrol metabolism relies on robust in vitro assays. A generalized workflow for such an experiment is outlined below.

Detailed Methodologies

1. Preparation of Incubation Mixtures: A typical incubation mixture (final volume of 200 µL) contains:

-

Buffer: 50 mM Tris-HCl, pH 7.5.[3]

-

Magnesium Chloride (MgCl2): 10 mM, as a cofactor for UGT activity.[3]

-

Alamethicin: 50 µg/mg protein, a pore-forming agent to disrupt microsomal membrane latency.[3]

-

UGT Enzyme Source: Recombinant human UGT1A9 supersomes or human liver/intestinal microsomes (e.g., 0.2 mg/mL protein).[5]

-

Substrate: trans-Resveratrol, dissolved in a suitable solvent like methanol, at varying concentrations to determine kinetic parameters. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

2. Glucuronidation Reaction:

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.[5]

-

The reaction is initiated by the addition of the cofactor, UDPGA (e.g., 4 mM final concentration).[3]

-

The reaction proceeds at 37°C for a specific duration (e.g., 60 minutes), ensuring that the product formation is within the linear range.[3]

-

The reaction is terminated by adding an equal volume of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[7]

3. Sample Processing and Analysis:

-

The terminated reaction mixture is centrifuged at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[7]

-

The supernatant, containing the resveratrol metabolites, is transferred to an analysis vial.

-

The quantification of this compound is performed using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (LC-MS/MS) detection.[8][9][10] A C18 column is typically used for chromatographic separation.[8]

Logical Relationship in Drug Development

The central role of UGT1A9 in resveratrol metabolism has significant implications for drug development, particularly in the context of predicting drug-drug interactions (DDI).

Co-administration of resveratrol with other drugs that are substrates or inhibitors of UGT1A9 could lead to competitive inhibition, resulting in altered plasma concentrations of either resveratrol or the co-administered drug.[2] For instance, resveratrol has been shown to significantly inhibit the glucuronidation of 7-hydroxytrifluoromethyl coumarin (B35378) (7-HFC), a known UGT1A9 substrate.[2][11] This highlights the necessity of considering UGT1A9-mediated metabolism in preclinical and clinical studies involving resveratrol.

Conclusion

UGT1A9 is unequivocally a key enzyme in the metabolic disposition of trans-resveratrol, specifically catalyzing the formation of this compound. The atypical kinetics of this biotransformation underscore the complexity of predicting its in vivo clearance. The detailed experimental protocols and analytical methods provided in this guide offer a framework for the consistent and accurate assessment of UGT1A9 activity. For drug development professionals, a thorough understanding of UGT1A9's role is indispensable for evaluating the pharmacokinetic profile of resveratrol and for anticipating potential drug-drug interactions, thereby ensuring safer and more effective therapeutic applications.

References

- 1. Resveratrol (trans-resveratrol, 3,5,4'-trihydroxy-trans-stilbene) glucuronidation exhibits atypical enzyme kinetics in various protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatic glucuronidation of resveratrol: interspecies comparison of enzyme kinetic profiles in human, mouse, rat, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cis-resveratrol glucuronidation kinetics in human and recombinant UGT1A sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Quantification of trans-Resveratrol-4'-O-D-Glucuronide in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-Resveratrol, a naturally occurring polyphenol found in various plants, has garnered significant interest for its potential health benefits. Upon administration, resveratrol (B1683913) undergoes extensive metabolism, with trans-resveratrol-4'-O-D-glucuronide being one of its major metabolites in plasma. Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. These application notes provide detailed protocols for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2]

Experimental Protocols

Several validated methods have been established for the determination of trans-resveratrol and its metabolites in biological matrices. The following protocols are based on published methodologies and offer a comprehensive guide for researchers.

Method 1: LC-MS/MS with Protein Precipitation

This method, adapted from a study by Boocock et al., involves a simple protein precipitation step for sample preparation, followed by HPLC with UV detection, and is also applicable to LC-MS/MS for enhanced selectivity and sensitivity.[3]

1. Sample Preparation: Protein Precipitation

-

Objective: To remove proteins from the plasma sample that can interfere with the analysis and damage the chromatographic column.

-

Procedure:

-

Thaw frozen plasma samples at room temperature, ensuring they are protected from direct light.[3]

-

For a 250 µL plasma aliquot, add 17.5 µL of concentrated HCl to acidify the sample.[3]

-

Add 250 µL of methanol (B129727) to the acidified plasma.[3]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]

-

Incubate the samples at -20°C to enhance protein precipitation.[3]

-

Centrifuge the samples at 13,000 g for 15 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully collect the supernatant for injection into the LC-MS/MS system.

-

2. Chromatographic Conditions

-

Instrumentation: An HPLC system coupled with a tandem mass spectrometer (e.g., Applied Biosystems/MDS SCIEX API 2000).[3]

-

Column: Waters Atlantis C18, 3 µm, 4.6 x 150 mm with a C18 guard column (4.6 x 20 mm, 5 µm).[3]

-

Mobile Phase:

-

A: Ammonium acetate (B1210297) buffer

-

B: Methanol with 2% propan-2-ol[3]

-

-

Gradient Elution: A gradient is employed to effectively separate the analyte from other plasma components.[3]

-

Flow Rate: 1 mL/min.[3]

-

Injection Volume: 100 µL.[3]

-

Column Temperature: 35°C.[3]

3. Mass Spectrometry Detection

-

Ionization Mode: Negative Ion Electrospray (ESI-).[3]

-

Monitoring: Multiple Reaction Monitoring (MRM) is used for selective detection and quantification.

-

Transitions: The specific precursor-to-product ion transitions for this compound and any internal standards should be optimized. For a related compound, resveratrol glucuronide, a transition of m/z 405 ([M+H]+) → 229 (resveratrol, [M+H]+) has been reported in positive mode.[4]

Method 2: UPLC-MS/MS with Protein Precipitation

This method, described by Svilar et al., utilizes ultra-high performance liquid chromatography (UPLC) for faster analysis and higher resolution, coupled with a high-resolution mass spectrometer.[1]

1. Sample Preparation: Protein Precipitation

-

Procedure: A protein precipitation extraction is performed, similar to the method described above, often using acetonitrile (B52724) or methanol.

2. UPLC Conditions

-

Instrumentation: A UPLC system coupled to a quadrupole-orbitrap tandem mass spectrometer.[1]

-

Column: A reverse-phase UPLC column.

-

Mobile Phase: Typically consists of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

3. High-Resolution Mass Spectrometry Detection

-

Ionization Mode: ESI- or ESI+.

-

Monitoring: Parallel Reaction Monitoring (PRM) on a quadrupole-orbitrap instrument allows for high-resolution and accurate mass measurements, ensuring high specificity.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of resveratrol glucuronide in plasma, providing a benchmark for researchers.

Table 1: Method Validation Parameters for Resveratrol Glucuronide

| Parameter | Value | Reference |

| Linearity Range | 5 - 1000 ng/mL | [4][5][6][7] |

| Accuracy | 90 - 112% of true value | [4][5][6][7] |

| Precision (%RSD) | ≤ 9% | [4][5][6][7] |

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | [4] |

Table 2: Within-run and Between-run Precision and Accuracy for QC Samples

| Analyte | Nominal Conc. (ng/mL) | Within-run Precision (%RSD) | Within-run Accuracy (%) | Between-run Precision (%RSD) | Between-run Accuracy (%) | Reference |

| Resveratrol Glucuronide | 12 | 1-8 | 98-109 | 4 | 103 | [4] |

| Resveratrol Glucuronide | 800 | 1-8 | 98-109 | 2 | 101 | [4] |

Diagrams

References

- 1. Quantification of trans-resveratrol and its metabolites in human plasma using ultra-high performance liquid chromatography tandem quadrupole-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC–MS/MS and their pharmacokinetics in dogs [agris.fao.org]

Application Note: Quantification of trans-Resveratrol-4'-O-D-Glucuronide in Biological Matrices using LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, or toxicological studies of trans-resveratrol.